Nanomolar Kinase Inhibition: Carboximidamide vs. 4-Hydroxypiperidine Core
The 4-Hydroxypiperidine-1-carboximidamide moiety is a critical structural component in a series of piperine-carboximidamide hybrids that exhibit potent, multi-kinase inhibitory activity [1]. In contrast, the simple 4-hydroxypiperidine core lacks the carboximidamide group, which is essential for the observed nanomolar potency against key cancer targets . The hybrid VIk, which incorporates the 4-hydroxypiperidine-1-carboximidamide scaffold, shows an IC50 of 12 nM against CDK2, which is 1.5-fold more potent than the reference drug dinaciclib [1].
| Evidence Dimension | CDK2 enzyme inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 12 nM (for compound VIk containing the 4-hydroxypiperidine-1-carboximidamide scaffold) |
| Comparator Or Baseline | Dinaciclib (reference CDK2 inhibitor), IC50 = 18 nM |
| Quantified Difference | 1.5-fold more potent |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
Demonstrates that compounds built on the 4-Hydroxypiperidine-1-carboximidamide scaffold can achieve superior potency against a clinically validated cancer target compared to a leading reference drug, a property not shared by simpler piperidine analogs.
- [1] Al-Wahaibi LH, Mahmoud MA, Mostafa YA, Raslan AE, Youssif BGM. Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. J Enzyme Inhib Med Chem. 2023;38(1):376-386. View Source
